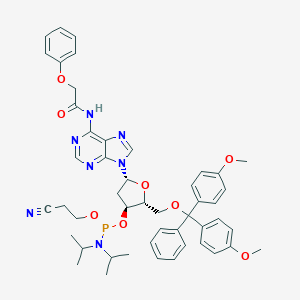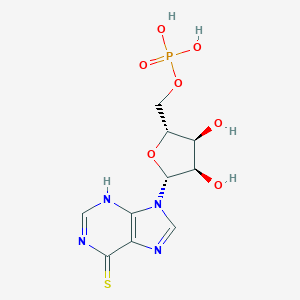
DMT-dA(PAc) Phosphoramidit
Übersicht
Beschreibung
DMT-dA(tac) Phosphoramidite is a derivative used in the synthesis of oligonucleotides, a key component in genetic research and bioengineering. It belongs to the class of phosphoramidites, which are essential in automated DNA synthesis.
Synthesis Analysis
The synthesis of DMT-dA(tac) Phosphoramidite and similar compounds often involves a phosphoramidite procedure, where cyanoethyl phosphoramidites derived from nucleobases are hydrolyzed to produce H-phosphonates. These are then used to create various linked oligonucleotides through processes like cross-coupling reactions (Abbas, Bertram, & Hayes, 2001).
Wissenschaftliche Forschungsanwendungen
Oligonukleotid-Synthese für therapeutische Anwendungen
DMT-dA(PAc) Phosphoramidit: wird bei der Synthese von Oligonukleotiden verwendet, die kurze DNA- oder RNA-Moleküle sind. Diese synthetischen Oligonukleotide haben therapeutische Anwendungen, z. B. in der Antisense-Therapie, bei der sie an mRNA binden und die Produktion krankheitsverursachender Proteine verhindern .
Diagnostische Assays
Sowohl DMT-dA(PAc) als auch DMT-dA(tac) Phosphoramidite sind integral für die Erstellung von Sonden für diagnostische Assays. Diese Assays können spezifische DNA-Sequenzen nachweisen, die mit Krankheitserregern oder genetischen Erkrankungen assoziiert sind, und so zur Früherkennung und Behandlung beitragen .
Molekulare Forschung
In der molekularen Forschung werden diese Phosphoramidite zur Synthese von DNA-Sequenzen verwendet, die als Primer in der PCR-Amplifikation oder als Sonden in Hybridisierungsexperimenten zur Untersuchung der Genexpression und -regulation eingesetzt werden können .
Strukturstudien
DMT-dA(tac) Phosphoramidit: ist besonders nützlich für Strukturstudien an DNA. Die TAC-Schutzgruppe ermöglicht eine ultraschnelle Deprotektion unter milden Bedingungen, was bei der Synthese von Oligonukleotiden mit basenlabilen Modifikationen für die Strukturanalyse unerlässlich ist .
Synthese modifizierter Oligonukleotide
Die Synthese modifizierter Oligonukleotide, wie z. B. solche, die Fluoreszenzlabel oder andere chemische Modifikationen enthalten, ist eine weitere Anwendung. Diese Modifikationen können für die Verfolgung, Bildgebung oder sogar für therapeutische Zwecke verwendet werden .
Mikroarray-Technologie
In der Mikroarray-Technologie werden DMT-dA(PAc) und DMT-dA(tac) Phosphoramidite verwendet, um DNA-Sequenzen auf Chips zu synthetisieren. Diese Chips können dann zur Analyse von Genexpressionsprofilen oder zur Genotypisierung verwendet werden .
Wirkmechanismus
Target of Action
DMT-dA(PAc) Phosphoramidite, also known as DMT-dA(tac) Phosphoramidite, is a type of dIPhosphoramidite . It is primarily used for the synthesis of DNA or RNA .
Mode of Action
The compound interacts with its targets (DNA or RNA) through a process known as oligonucleotide synthesis . This process involves the formation of phosphodiester bonds that link the nucleotides together to form the DNA or RNA strand.
Biochemical Pathways
The primary biochemical pathway affected by DMT-dA(PAc) Phosphoramidite is the synthesis of DNA or RNA . The compound plays a crucial role in the formation of the phosphodiester bonds that link the nucleotides together, thereby facilitating the synthesis of DNA or RNA strands.
Result of Action
The result of the action of DMT-dA(PAc) Phosphoramidite is the successful synthesis of DNA or RNA strands . These strands can then be used in various biological and biochemical experiments, including genetic engineering, molecular biology research, and drug discovery.
Zukünftige Richtungen
The application of DMT-dA(tac) Phosphoramidite minimizes depurination and improves the quality of oligonucleotides . It is suitable for oligonucleotides with base-labile monomers and reporters as well as in-situ synthesis schemes on glass surfaces . This suggests that DMT-dA(tac) Phosphoramidite could have significant future applications in the field of oligonucleotide synthesis .
Eigenschaften
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N7O8P/c1-33(2)55(34(3)4)64(61-27-13-26-49)63-41-28-44(54-32-52-45-46(50-31-51-47(45)54)53-43(56)30-59-40-16-11-8-12-17-40)62-42(41)29-60-48(35-14-9-7-10-15-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,31-34,41-42,44H,13,27-30H2,1-6H3,(H,50,51,53,56)/t41-,42+,44+,64?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUFZOANRLMUCW-SDNJGBRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N7O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















